molecular formula C28H36N2O2 B2406441 N1,N3-BIS(ADAMANTAN-1-YL)BENZENE-1,3-DICARBOXAMIDE CAS No. 313495-06-6

N1,N3-BIS(ADAMANTAN-1-YL)BENZENE-1,3-DICARBOXAMIDE

Cat. No.: B2406441
CAS No.: 313495-06-6
M. Wt: 432.608
InChI Key: HUOPPFBNVQLPSO-UHFFFAOYSA-N
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Description

N1,N3-BIS(ADAMANTAN-1-YL)BENZENE-1,3-DICARBOXAMIDE is a complex organic compound characterized by the presence of adamantyl groups attached to a benzene ring through amide linkages Adamantyl groups are known for their rigid, diamond-like structure, which imparts unique physical and chemical properties to the compound

Scientific Research Applications

N1,N3-BIS(ADAMANTAN-1-YL)BENZENE-1,3-DICARBOXAMIDE has found applications in various scientific research fields:

    Chemistry: It is used as a ligand in coordination chemistry, forming stable complexes with transition metals.

    Biology: The compound’s rigid structure makes it a potential candidate for studying protein-ligand interactions.

    Medicine: Its unique properties are being explored for drug delivery systems, where the adamantyl groups can enhance the stability and bioavailability of therapeutic agents.

    Industry: The compound is used in the development of advanced materials, such as high-performance polymers and coatings, due to its thermal stability and rigidity.

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. It could vary widely depending on the context in which the compound is used (e.g., as a drug, a catalyst, a polymer, etc.) .

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and ingestion .

Preparation Methods

The synthesis of N1,N3-BIS(ADAMANTAN-1-YL)BENZENE-1,3-DICARBOXAMIDE typically involves the reaction of 1-adamantylamine with benzene-1,3-dicarboxylic acid chloride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N1,N3-BIS(ADAMANTAN-1-YL)BENZENE-1,3-DICARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The adamantyl groups can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of adamantyl ketones.

    Reduction: The amide groups can be reduced to amines using reducing agents such as lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, where substituents like nitro groups can be introduced using reagents like nitric acid. Common reagents and conditions for these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

N1,N3-BIS(ADAMANTAN-1-YL)BENZENE-1,3-DICARBOXAMIDE can be compared with other adamantyl-substituted compounds, such as:

Properties

IUPAC Name

1-N,3-N-bis(1-adamantyl)benzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N2O2/c31-25(29-27-11-17-4-18(12-27)6-19(5-17)13-27)23-2-1-3-24(10-23)26(32)30-28-14-20-7-21(15-28)9-22(8-20)16-28/h1-3,10,17-22H,4-9,11-16H2,(H,29,31)(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUOPPFBNVQLPSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=CC=C4)C(=O)NC56CC7CC(C5)CC(C7)C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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